Cas no 28310-65-8 (Boc-L-proline 4-nitrophenyl ester)

Boc-L-proline 4-nitrophenyl ester is a protected amino acid derivative widely used in peptide synthesis. The tert-butoxycarbonyl (Boc) group provides temporary protection for the amine functionality, while the 4-nitrophenyl ester serves as an efficient activating group for carboxylate coupling reactions. This compound is particularly valuable in solid-phase and solution-phase peptide synthesis due to its high reactivity and selectivity. The electron-withdrawing nitro group enhances the electrophilicity of the ester, facilitating amide bond formation under mild conditions. Its crystalline nature ensures consistent purity and handling, making it a reliable reagent for constructing proline-containing peptides with minimal racemization risks.
Boc-L-proline 4-nitrophenyl ester structure
28310-65-8 structure
商品名:Boc-L-proline 4-nitrophenyl ester
CAS番号:28310-65-8
MF:C16H20N2O6
メガワット:336.3398
MDL:MFCD00037323
CID:289983
PubChem ID:10936605

Boc-L-proline 4-nitrophenyl ester 化学的及び物理的性質

名前と識別子

    • 1,2-Pyrrolidinedicarboxylicacid, 1-(1,1-dimethylethyl) 2-(4-nitrophenyl) ester, (2S)-
    • 1-O-tert-butyl 2-O-(4-nitrophenyl) pyrrolidine-1,2-dicarboxylate
    • Boc-L-proline 4-nitrophenyl ester
    • BOC-L-PROLINE-P-NITROPHENYLESTER
    • Boc-Pro-ONp
    • N-Boc-L-proline 4-nitrophenyl ester
    • N-tert-butyloxycarbonyl-proline p-nitrophenyl ester
    • p-nitrophenyl ester of t-butyloxycarbonylproline
    • p-nitrophenyl tert-butylcarbonyl L-proline
    • tert-butoxycarbonyl-L-proline p-nitrophenylester
    • (S)-1-tert-Butyl 2-(4-nitrophenyl) pyrrolidine-1,2-dicarboxylate
    • 28310-65-8
    • AKOS027327877
    • AS-46888
    • F10829
    • 1-(Tert-butyl) 2-(4-nitrophenyl) (S)-pyrrolidine-1,2-dicarboxylate
    • SCHEMBL7359670
    • Boc-L-Proline-p-nitrophenyl ester
    • MFCD00037323
    • 1,2-Pyrrolidinedicarboxylicacid,1-(1,1-dimethylethyl)2-(4-nitrophenyl)ester,(2S)-
    • CS-0328139
    • MDL: MFCD00037323
    • インチ: InChI=1S/C16H20N2O6/c1-16(2,3)24-15(20)17-10-4-5-13(17)14(19)23-12-8-6-11(7-9-12)18(21)22/h6-9,13H,4-5,10H2,1-3H3/t13-/m0/s1
    • InChIKey: GUVOBXQVANZIKH-ZDUSSCGKSA-N
    • ほほえんだ: CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)OC2=CC=C(C=C2)[N+](=O)[O-]

計算された属性

  • せいみつぶんしりょう: 336.13200
  • どういたいしつりょう: 336.132136
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 24
  • 回転可能化学結合数: 7
  • 複雑さ: 488
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 102
  • 疎水性パラメータ計算基準値(XlogP): 2.9

じっけんとくせい

  • 密度みつど: 1.284
  • ふってん: 463.6°Cat760mmHg
  • フラッシュポイント: 234.2°C
  • 屈折率: 1.555
  • PSA: 101.66000
  • LogP: 3.36080

Boc-L-proline 4-nitrophenyl ester セキュリティ情報

  • ちょぞうじょうけん:-15°C

Boc-L-proline 4-nitrophenyl ester 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Boc-L-proline 4-nitrophenyl ester 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y1247859-1g
BOC-PRO-ONP
28310-65-8 99% (TLC)
1g
$170 2024-06-06
TRC
B285555-2.5g
Boc-L-proline 4-nitrophenyl ester
28310-65-8
2.5g
$ 115.00 2022-06-07
SHENG KE LU SI SHENG WU JI SHU
sc-293878A-5 g
Boc-L-proline 4-nitrophenyl ester,
28310-65-8
5g
¥677.00 2023-07-11
abcr
AB313872-1 g
Boc-pro-ONp, 95%; .
28310-65-8 95%
1 g
€115.70 2023-07-19
1PlusChem
1P00C1VD-5g
BOC-PRO-ONP
28310-65-8 98%
5g
$250.00 2025-02-25
Ambeed
A904546-5g
Boc-Pro-ONp
28310-65-8 97%
5g
$212.0 2024-07-28
eNovation Chemicals LLC
Y1247859-5g
BOC-PRO-ONP
28310-65-8 99% (TLC)
5g
$390 2024-06-06
SHENG KE LU SI SHENG WU JI SHU
sc-293878-1 g
Boc-L-proline 4-nitrophenyl ester,
28310-65-8
1g
¥248.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-293878-1g
Boc-L-proline 4-nitrophenyl ester,
28310-65-8
1g
¥248.00 2023-09-05
SHENG KE LU SI SHENG WU JI SHU
sc-293878A-5g
Boc-L-proline 4-nitrophenyl ester,
28310-65-8
5g
¥677.00 2023-09-05

Boc-L-proline 4-nitrophenyl ester 合成方法

Boc-L-proline 4-nitrophenyl ester 関連文献

Boc-L-proline 4-nitrophenyl esterに関する追加情報

Comprehensive Guide to Boc-L-proline 4-nitrophenyl ester (CAS No. 28310-65-8): Properties, Applications, and Industry Insights

Boc-L-proline 4-nitrophenyl ester (CAS No. 28310-65-8) is a specialized N-protected amino acid derivative widely utilized in peptide synthesis and pharmaceutical research. This compound, featuring a tert-butoxycarbonyl (Boc) protecting group and a reactive 4-nitrophenyl ester moiety, serves as a critical building block for constructing complex peptide architectures. Its molecular formula C16H20N2O6 and precise structural features enable selective coupling reactions, making it indispensable in modern solid-phase peptide synthesis (SPPS) workflows.

The growing demand for peptide-based therapeutics has significantly increased interest in high-purity Boc-protected amino acid derivatives. Recent trends in drug discovery highlight the importance of Boc-L-proline 4-nitrophenyl ester as a key intermediate for creating proline-rich sequences found in bioactive peptides. Researchers particularly value its stability under standard storage conditions (typically 2-8°C) and excellent solubility in common organic solvents like DMF and dichloromethane.

From a synthetic chemistry perspective, the 4-nitrophenyl ester group in CAS 28310-65-8 offers distinct advantages. This activating group facilitates efficient amide bond formation with minimal racemization, a crucial factor when synthesizing stereochemically pure peptides. The compound's reactivity profile makes it ideal for segment condensation strategies in peptide chain assembly, addressing common challenges in difficult peptide sequences synthesis.

Quality control parameters for Boc-L-proline 4-nitrophenyl ester typically include HPLC purity assessment (>98%), chiral purity verification, and moisture content analysis. Advanced analytical techniques like LC-MS and NMR spectroscopy confirm both chemical structure and isomeric purity. These rigorous specifications ensure reliable performance in sensitive applications such as GPCR-targeting peptide development and cyclic peptide engineering.

The pharmaceutical industry's shift toward next-generation peptide drugs has created new opportunities for Boc-protected intermediates. Recent studies demonstrate the compound's utility in developing peptide-drug conjugates and targeted delivery systems. Its compatibility with microwave-assisted peptide synthesis techniques further enhances its relevance in contemporary research methodologies.

Storage and handling recommendations for CAS 28310-65-8 emphasize protection from moisture and prolonged exposure to elevated temperatures. Properly sealed containers with desiccants in cool, dry environments maintain optimal stability. These precautions preserve the compound's reactivity for peptide coupling reactions and prevent degradation of the nitrophenyl leaving group.

Emerging applications in bioconjugation chemistry and material science are expanding the utility of Boc-L-proline 4-nitrophenyl ester beyond traditional peptide synthesis. Researchers are exploring its use in creating peptide-polymer hybrids and biofunctional surfaces, leveraging the precise control offered by its selective reactivity. These developments align with growing interest in smart biomaterials and tissue engineering scaffolds.

Environmental and safety considerations for 28310-65-8 follow standard laboratory chemical protocols. While not classified as hazardous under normal handling conditions, appropriate personal protective equipment (PPE) including gloves and safety glasses is recommended. Waste disposal should comply with institutional guidelines for nitrophenyl-containing compounds.

The global market for amino acid derivatives like Boc-L-proline 4-nitrophenyl ester reflects increasing investment in peptide therapeutics. Market analyses project continued growth driven by demand for innovative drug modalities and personalized medicine approaches. This compound's role in producing conformationally constrained peptides positions it as a valuable tool in addressing current challenges in bioavailability optimization.

Technical comparisons with alternative activated esters (e.g., pentafluorophenyl or succinimidyl esters) reveal specific advantages of the 4-nitrophenyl ester derivative. The balance between reactivity and stability, coupled with straightforward reaction monitoring (via nitrophenolate release), makes 28310-65-8 particularly suitable for large-scale peptide production and automated synthesis platforms.

Future research directions likely to impact Boc-L-proline 4-nitrophenyl ester applications include advances in continuous flow peptide synthesis and enzyme-mediated coupling strategies. The compound's well-characterized properties and reliable performance ensure its continued relevance in both academic and industrial settings focused on peptide science and medicinal chemistry innovation.

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